molecular formula C15H23N3O B311414 N-(2-pyrimidinyl)-10-undecenamide

N-(2-pyrimidinyl)-10-undecenamide

Cat. No.: B311414
M. Wt: 261.36 g/mol
InChI Key: UQSGIVHSLXUQGQ-UHFFFAOYSA-N
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Description

N-(2-Pyrimidinyl)-10-undecenamide (CAS 375352-65-1) is an amide derivative of 10-undecenoic acid, featuring a pyrimidinyl substituent at the nitrogen position. Its molecular formula is C₁₅H₂₃N₃O, with a molar mass of 261.36 g/mol .

Properties

Molecular Formula

C15H23N3O

Molecular Weight

261.36 g/mol

IUPAC Name

N-pyrimidin-2-ylundec-10-enamide

InChI

InChI=1S/C15H23N3O/c1-2-3-4-5-6-7-8-9-11-14(19)18-15-16-12-10-13-17-15/h2,10,12-13H,1,3-9,11H2,(H,16,17,18,19)

InChI Key

UQSGIVHSLXUQGQ-UHFFFAOYSA-N

SMILES

C=CCCCCCCCCC(=O)NC1=NC=CC=N1

Canonical SMILES

C=CCCCCCCCCC(=O)NC1=NC=CC=N1

solubility

6.8 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

N-(2-Hydroxyethyl)-10-undecenamide (Undecylenamide MEA)

  • Molecular Formula: C₁₃H₂₅NO₂
  • Molar Mass : 227.35 g/mol
  • CAS : 20545-92-0
  • Key Differences: The hydroxyethyl group replaces the pyrimidinyl moiety, increasing hydrophilicity and reducing aromaticity. Applications: Widely used in cosmetics as an antimicrobial, antistatic, and viscosity-controlling agent .

N-Isobutyl-10-undecenamide

  • Molecular Formula: C₁₅H₂₉NO
  • Molar Mass : 239.40 g/mol
  • CAS : 62855-91-8
  • Key Differences :
    • The isobutyl group introduces steric bulk, which may hinder membrane permeability or enzyme binding.
    • Structural Impact : Lacking aromaticity, this analog likely exhibits lower thermal stability and altered solubility compared to the pyrimidinyl derivative .

N-(4-Nitrophenyl)-10-undecenamide

  • Molecular Formula : C₁₇H₂₄N₂O₃
  • Molar Mass : 304.39 g/mol
  • CID : 3059509
  • Functional Impact: The nitro group may confer antimicrobial or cytotoxic properties distinct from the pyrimidinyl analog, though this remains speculative without direct data .

Comparative Data Table

Compound Molecular Formula Molar Mass (g/mol) Key Substituent Applications/Notes
N-(2-Pyrimidinyl)-10-undecenamide C₁₅H₂₃N₃O 261.36 2-Pyrimidinyl Potential kinase inhibition (inferred)
N-(2-Hydroxyethyl)-10-undecenamide C₁₃H₂₅NO₂ 227.35 2-Hydroxyethyl Cosmetic antimicrobial agent
N-Isobutyl-10-undecenamide C₁₅H₂₉NO 239.40 Isobutyl Structural studies
N-(4-Nitrophenyl)-10-undecenamide C₁₇H₂₄N₂O₃ 304.39 4-Nitrophenyl Hypothesized reactivity

Research Findings and Implications

  • Thermal Stability : Pyrimidinyl-containing compounds (e.g., this compound) are expected to exhibit higher thermal stability due to aromatic ring rigidity compared to aliphatic analogs like N-isobutyl-10-undecenamide .
  • Biological Activity : The pyrimidine ring may enhance interactions with biological targets (e.g., enzymes or receptors) through hydrogen bonding and π-stacking, a feature absent in hydroxyethyl or isobutyl derivatives .
  • Solubility : N-(2-Hydroxyethyl)-10-undecenamide’s hydroxyl group improves aqueous solubility, whereas the pyrimidinyl derivative’s aromaticity may favor lipid membrane penetration .

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